benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a cyclohexane ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release active metabolites, which then exert their effects through various biochemical pathways. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 1-(2-oxoethyl)cyclohexanecarboxylate
- Methyl 1-(2-oxoethyl)cyclohexanecarboxylate
- Propyl 1-(2-oxoethyl)cyclohexanecarboxylate
Comparison: benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to its ethyl, methyl, and propyl analogs. The benzyl group also allows for further functionalization through substitution reactions, providing additional versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C16H20O3 |
---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c17-12-11-16(9-5-2-6-10-16)15(18)19-13-14-7-3-1-4-8-14/h1,3-4,7-8,12H,2,5-6,9-11,13H2 |
InChI-Schlüssel |
LXZHKXRYMAOQLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC=O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.